Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro-
Description
Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- (CAS: 4016-85-7) is a chloro-substituted acetamide derivative featuring a benzoyl group at the 2-position and a chlorine atom at the 4-position of the phenyl ring. The compound’s structure includes an amide linkage connecting the 2-chloroacetamide moiety to a secondary amine group, which is further bonded to the 2-benzoyl-4-chlorophenyl scaffold . This configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amines under controlled conditions, as exemplified in similar acetamide syntheses (e.g., ) .
Properties
CAS No. |
101398-16-7 |
|---|---|
Molecular Formula |
C17H14Cl2N2O3 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[(2-chloroacetyl)amino]acetamide |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-9-15(22)20-10-16(23)21-14-7-6-12(19)8-13(14)17(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22)(H,21,23) |
InChI Key |
KNGMVRLBVYIMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- belongs to the acetamide class of compounds, characterized by the presence of an amide bond ($$-\text{NHCO}-$$) and halogen substituents. The benzoyl group at the 2-position of the chlorophenyl ring introduces steric and electronic effects that influence reactivity, while the chloroacetamide side chain enhances electrophilicity, making the compound a candidate for further functionalization.
Key Structural Features :
- Benzoyl-chlorophenyl backbone : Provides a planar aromatic system conducive to π-π interactions.
- Chloroacetamide side chain : Introduces polarity and potential hydrogen-bonding sites.
- Ethyl linker : Balances rigidity and flexibility, affecting conformational dynamics.
The compound’s synthetic utility spans pharmaceutical intermediates, agrochemical precursors, and materials science applications, necessitating scalable and reproducible preparation methods.
Synthetic Routes and Methodologies
Retrosynthetic Analysis
Retrosynthetic deconstruction reveals two primary fragments:
- 2-Benzoyl-4-chloroaniline : Serves as the aromatic core.
- 2-Chloroacetamide : Provides the electrophilic side chain.
Coupling these fragments via amide bond formation forms the target compound. Alternative routes may involve sequential functionalization of preassembled intermediates.
Stepwise Synthesis Protocol
Step 1: Preparation of 2-Benzoyl-4-chloroaniline
Reaction : Benzoylation of 4-chloroaniline using benzoyl chloride in the presence of a base.
$$
\text{4-Chloroaniline} + \text{Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-Benzoyl-4-chloroaniline} + \text{HCl}
$$
Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (1.2 equiv)
- Temperature : 0–5°C (to minimize side reactions)
- Yield : 85–90%
Step 2: Synthesis of 2-Chloroacetamide
Reaction : Chlorination of acetamide using phosphorus oxychloride ($$ \text{POCl}3 $$).
$$
\text{Acetamide} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloroacetamide} + \text{H}3\text{PO}4
$$
Conditions :
Step 3: Coupling of Fragments
Reaction : Amide bond formation between 2-benzoyl-4-chloroaniline and 2-chloroacetamide using a coupling agent.
$$
\text{2-Benzoyl-4-chloroaniline} + \text{2-Chloroacetamide} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}
$$
Conditions :
Reaction Optimization and Critical Parameters
Solvent Selection
Catalytic Systems
Temperature and Time Dependence
- Room Temperature : Balances reaction rate and byproduct formation.
- Elevated Temperatures (40–50°C) : Reduce reaction time to 6–8 hours but risk decomposition.
Purification and Characterization
Chromatographic Purification
Recrystallization
Spectroscopic Characterization
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Solvent Recycling
Waste Management
- Byproducts : Phosphoric acid from chlorination step neutralized with calcium hydroxide ($$ \text{Ca(OH)}_2 $$).
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to dock into the binding pocket of the GABAA receptor, suggesting its potential as an anxiolytic and skeletal muscle relaxant . The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Dichlorophenyl and Pyrazolyl Derivatives
The compound 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares a chloroacetamide backbone but incorporates a dichlorophenyl group and a pyrazolyl ring. Key differences include:
- Electronic Effects : The pyrazolyl ring introduces hydrogen-bonding capabilities via its NH and carbonyl groups, enhancing intermolecular interactions in crystal lattices.
- Conformational Flexibility : The dihedral angles between the dichlorophenyl and pyrazolyl rings (54.8°–77.5°) suggest greater steric hindrance compared to the target compound’s planar benzoyl group .
Nitro-Substituted Analogues
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide () replaces the amino-oxoethyl group with a nitro substituent. This modification:
- Increases Molecular Weight (353.16 g/mol vs. 329.18 g/mol for the target compound).
- Alters Electronic Properties : The nitro group’s strong electron-withdrawing nature may reduce nucleophilicity at the amide nitrogen, affecting reactivity in coupling reactions .
Amino and Hydroxyethylamino Derivatives
- N-(2-Benzoyl-4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]-N-methylacetamide () features a tertiary amine with hydroxyethyl and ethyl groups. This enhances solubility in polar solvents due to hydrogen-bonding interactions, unlike the less polar target compound .
- N-(2-Benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)acetamide hydrochloride () incorporates an imidazole-thioether group, which may improve metal-coordination abilities and antimicrobial potency .
Sulfonyloxy and Propynylamino Derivatives
- N-(2-Benzoyl-4-chlorophenyl)-2-(3-ethylpent-1-yn-3-ylamino)-N-methylacetamide () introduces a propargylamine moiety, which could enable click chemistry modifications for targeted drug delivery .
Physicochemical and Crystallographic Properties
Q & A
Basic: What are the critical steps in synthesizing this acetamide derivative, and how can reaction progress be monitored?
Methodological Answer:
The synthesis involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base. Key steps include:
- Stepwise addition of reactants : For example, adding 1,2-diaminobenzene to a pre-cooled solution of intermediates at 0–5°C to control exothermicity .
- Purification : Post-reaction, the mixture is washed with HCl, NaHCO₃, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is used to track reaction completion. UV-active spots indicate intermediates and products .
Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Recorded in DMSO-d₆ to identify proton environments (e.g., amide NH at δ 10–12 ppm) and carbon backbone .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations. For example, dihedral angles between aromatic rings (e.g., 54.8°–77.5°) reveal steric effects .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for coupling reactions .
- Data-driven optimization : Machine learning models trained on experimental parameters (e.g., solvent polarity, temperature) narrow optimal conditions, reducing trial-and-error approaches .
- Hydrogen bonding analysis : Molecular dynamics simulations assess dimerization patterns (e.g., R₂²(10) motifs in crystal packing) to predict solubility and stability .
Advanced: How to resolve contradictions in spectroscopic data across synthesis batches?
Methodological Answer:
- Cross-validation : Compare NMR shifts with X-ray data to distinguish between structural isomers or polymorphs. For example, variable dihedral angles in crystallography may explain shifts in NH proton environments .
- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation byproducts. Use deuterated solvents to confirm solvent interactions in NMR .
- Elemental analysis : Verify purity (C, H, N within ±0.5% of theoretical values) to exclude impurities skewing spectral data .
Advanced: What conformational factors influence the compound’s stability in solid-state structures?
Methodological Answer:
- Dihedral angle analysis : X-ray crystallography reveals that steric repulsion between the dichlorophenyl and pyrazol-4-yl rings induces torsional strain (e.g., 44.5°–77.5° angles), affecting packing efficiency .
- Hydrogen bonding networks : Intermolecular N–H⋯O bonds stabilize dimers (R₂²(10) motifs). Disruption of these bonds (e.g., via solvent polarity changes) reduces crystallinity .
- Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with conformational rigidity observed in crystal structures .
Advanced: How do substituent variations (e.g., benzoyl vs. chlorophenyl groups) impact synthetic yields?
Methodological Answer:
- Electronic effects : Electron-withdrawing groups (e.g., Cl) deactivate aromatic rings, slowing nucleophilic substitution. Use activating agents like TBTU to enhance coupling efficiency .
- Steric hindrance : Bulkier substituents (e.g., benzoyl) reduce reaction rates. Optimize stoichiometry (e.g., 1:1.5 molar ratios of amine to carboxylic acid derivatives) to offset steric limitations .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of hindered intermediates compared to DCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
